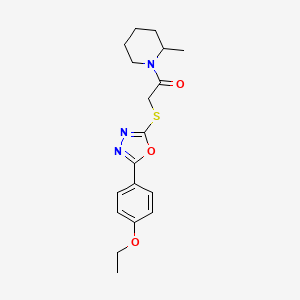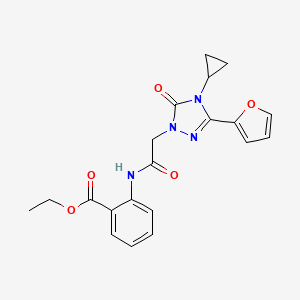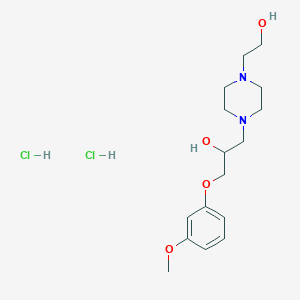![molecular formula C17H19N3O2 B2388212 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one CAS No. 2320884-90-8](/img/structure/B2388212.png)
6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one, also known as MPAZM, is a pyridazinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPAZM is a small molecule that has shown promising results in pre-clinical studies as an anti-cancer agent and an inhibitor of protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one involves its ability to inhibit protein-protein interactions, particularly those involving the Wnt/β-catenin signaling pathway. 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one binds to the β-catenin protein, preventing its interaction with other proteins that are essential for the activation of the Wnt signaling pathway. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one has been shown to have significant biochemical and physiological effects in pre-clinical studies. It has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth and proliferation. Moreover, it has been shown to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one is its ability to inhibit protein-protein interactions, which makes it a viable candidate for the development of novel cancer therapeutics. Moreover, the synthesis of 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one has been reported with high yields and purity, making it readily available for further research. However, one of the limitations of 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one is its potential toxicity, which needs to be addressed in further studies.
Direcciones Futuras
There are several future directions for the research on 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one. One of the potential applications of 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one is as a therapeutic agent for the treatment of cancer. Further studies are needed to evaluate the efficacy and safety of 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one in pre-clinical and clinical trials. Moreover, the development of novel derivatives of 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one with improved pharmacokinetic and pharmacodynamic properties is another future direction for research. Additionally, the potential applications of 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one in other diseases, such as neurological disorders, need to be explored in further studies.
Conclusion:
In conclusion, 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one is a pyridazinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis of 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one has been reported with high yields and purity, making it a viable candidate for further research. 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. The future directions for research on 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one include its evaluation as a therapeutic agent for the treatment of cancer and the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one involves a multi-step process that includes the reaction of 3-methylbenzoyl chloride with 3-amino-2-methylpyridine to form an intermediate, which is further reacted with 1-(3-chloropropyl)azetidin-3-ol to yield the final product. The synthesis of 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one has been reported in the literature with high yields and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. In vitro studies have shown that 6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been found to inhibit the proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway, which is known to play a crucial role in cancer development and progression.
Propiedades
IUPAC Name |
6-methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-4-3-5-15(8-12)17(22)19-9-14(10-19)11-20-16(21)7-6-13(2)18-20/h3-8,14H,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOKHCWDZJXUFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tetrahydrofuran-2-yl)-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2388129.png)
![3-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2388133.png)
![(2R)-1-[Cyclopropyl-[(2R)-2-hydroxypropyl]amino]propan-2-ol](/img/structure/B2388134.png)



![3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2388139.png)





![5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2388151.png)
